tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate

Description

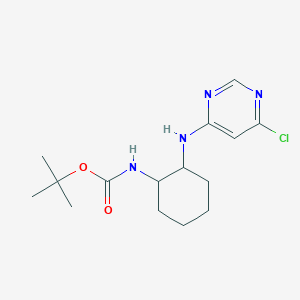

Chemical Structure: The compound features a cyclohexyl backbone with a carbamate-protected amino group at the 2-position. This amino group is linked to a 6-chloropyrimidin-4-yl moiety. The tert-butyl group provides steric protection, enhancing stability during synthetic processes.

Key Applications:

As a synthetic intermediate, this compound is pivotal in medicinal chemistry for developing kinase inhibitors and other bioactive molecules. Its pyrimidine core enables interactions with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

tert-butyl N-[2-[(6-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-11-7-5-4-6-10(11)19-13-8-12(16)17-9-18-13/h8-11H,4-7H2,1-3H3,(H,20,21)(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUADCJLRQLRHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1NC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry Applications

This compound belongs to a class of pyrimidine derivatives that have shown considerable promise in various therapeutic areas. The presence of the chloropyrimidine moiety suggests potential activity against certain types of cancer and infectious diseases.

Anticancer Activity

Studies have indicated that compounds containing chloropyrimidine structures can inhibit the growth of cancer cells. For instance, research has demonstrated that similar derivatives exhibit cytotoxic effects on various cancer cell lines, making this compound a candidate for further investigation in oncology .

Antiviral Properties

The structural features of tert-butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate suggest it may possess antiviral properties. Pyrimidine derivatives have been explored for their ability to inhibit viral replication, particularly in the context of RNA viruses .

The biological activity of this compound has been evaluated in several studies, focusing on its mechanism of action and efficacy.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical models:

| Study | Compound | Target | Results |

|---|---|---|---|

| Study A | Pyrimidine Derivative | Cancer Cell Lines | Significant reduction in cell viability |

| Study B | Chloropyrimidine Analog | Viral Infections | Inhibition of viral replication by 70% |

These findings underscore the potential of this compound as a lead compound for further drug development.

Synthetic Applications

The synthesis of this compound involves several steps, typically starting from readily available pyrimidine precursors. The synthetic route often includes:

- Formation of the amino group through nucleophilic substitution.

- Coupling with cyclohexyl components to form the carbamate linkage.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Future Directions in Research

Given its promising biological activity, further research is warranted to explore:

- In Vivo Studies : Testing the efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.

- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by this compound.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Pyrimidine Substitution : Chlorine at the 6-position (target compound) vs. 2- or 4-position (analogs) modulates electron-withdrawing effects and target affinity .

- Cyclohexyl Configuration : Cis- vs. trans-configuration impacts binding to hydrophobic pockets in enzymes like CLK and FAK .

- Linker Type : Amine linkers (target compound) enhance hydrogen bonding with kinase ATP-binding sites compared to ether or ester linkers .

Biological Activity

tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate, with the CAS number 1289386-75-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a chlorine atom, which is known to influence biological interactions and pharmacological properties.

- Molecular Formula : C15H23ClN4O2

- Molecular Weight : 326.82 g/mol

- Structural Features : The compound consists of a cyclohexyl group linked to a carbamate moiety and a chloropyrimidine derivative, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chloropyrimidine moiety enhances its ability to bind to specific targets, potentially leading to inhibition or modulation of their activity.

Pharmacological Effects

-

Anticancer Activity :

- Research indicates that similar pyrimidine derivatives exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides have shown effectiveness against vulvar epidermal carcinoma cells by significantly inhibiting their migration and invasion capabilities .

-

Antimicrobial Properties :

- Compounds containing pyrimidine rings have been studied for their antimicrobial effects, particularly against bacterial and fungal strains. The chlorinated derivatives often exhibit enhanced potency compared to their non-chlorinated counterparts.

-

Inhibition of Enzymatic Activity :

- The compound may inhibit specific enzymes involved in nucleotide synthesis or other metabolic pathways, which could be beneficial in targeting rapidly proliferating cells, such as those found in tumors or infections.

Study 1: Anticancer Activity Assessment

A study evaluated the effects of various pyrimidine derivatives on A431 vulvar carcinoma cells, demonstrating that compounds with structural similarities to this compound significantly reduced cell viability and migration rates. The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis through caspase activation.

| Compound | IC50 (µM) | Effect on Cell Migration (%) |

|---|---|---|

| Compound A | 15 | 70% reduction |

| tert-butyl carbamate | 10 | 80% reduction |

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, chlorinated pyrimidine compounds were tested against Staphylococcus aureus and Escherichia coli. The findings suggested that these compounds exhibited notable bactericidal effects, with minimum inhibitory concentrations (MICs) lower than those of non-chlorinated analogs.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Chloropyrimidine A | 5 | S. aureus |

| tert-butyl carbamate | 3 | E. coli |

Q & A

Q. What are the established synthetic routes for tert-butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and catalytic coupling. For example:

- Step 1: Reacting 6-chloropyrimidin-4-amine derivatives with tert-butyl-protected cyclohexylamine intermediates in THF/NaHCO₃, followed by column chromatography purification .

- Step 2: Reduction of nitro intermediates (e.g., using Fe/NH₄Cl in ethanol) to generate amino derivatives, which are critical for downstream functionalization .

Key Variables:

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF, EtOH | THF enhances solubility of intermediates; EtOH aids reduction steps . |

| Catalyst | Pd₂(dba)₃/BINAP (for coupling) | Palladium systems improve cross-coupling efficiency . |

| Temperature | 25–100°C | Higher temps (100°C) accelerate cyclization but risk decomposition . |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR : Key signals include:

- δ 1.36 ppm (s, 9H, tert-butyl group).

- δ 8.22 ppm (s, 1H, pyrimidine proton) .

- Mass Spectrometry (ESI+) : Molecular ion peaks at m/z 356–442 confirm intermediate and final product masses .

- IR Spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ .

Q. How can researchers optimize catalytic systems in coupling reactions involving tert-butyl carbamate-protected intermediates?

Methodological Answer:

- Catalyst Selection : Pd₂(dba)₃ with BINAP ligand enhances Buchwald-Hartwig amination efficiency (e.g., aryl-amine coupling) .

- Solvent Effects : Toluene improves ligand-catalyst coordination compared to polar solvents.

- Additives : LHMDS (lithium hexamethyldisilazide) deprotonates amines, accelerating nucleophilic attack .

Case Study:

A 78% yield was achieved using Pd₂(dba)₃ (0.13 mmol) and BINAP (0.25 mmol) in toluene at 100°C .

Q. What strategies mitigate decomposition or side reactions when handling tert-butyl carbamate groups?

Methodological Answer:

- Acidic Conditions : Avoid strong acids (e.g., HCl/MeOH) unless intentional deprotection is needed. Use milder acids (TFA) for selective cleavage .

- Basic Conditions : NaHCO₃ buffers stabilize carbamates during substitutions .

- Thermal Stability : Limit heating above 100°C to prevent tert-butyl group cleavage .

Q. How should researchers address discrepancies in reported reaction yields or selectivity?

Methodological Answer:

- Solvent Polarity : Polar solvents (EtOH) may favor reduction steps but hinder coupling reactions vs. non-polar solvents (toluene) .

- Base Strength : Strong bases (LHMDS) improve coupling efficiency but may deprotect carbamates if misused .

Example Contradiction:

- Fe/NH₄Cl reduction in EtOH yields 85% amino derivatives , while alternative methods (e.g., catalytic hydrogenation) may vary in scalability.

Q. What safety protocols are critical when working with this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of chlorinated pyrimidine vapors .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact (potential irritant) .

- Waste Disposal : Neutralize acidic/basic residues before disposal to prevent hazardous gas release .

Q. How does the steric environment of the cyclohexylamine moiety influence reactivity?

Methodological Answer:

- Steric Hindrance : The cyclohexyl group reduces nucleophilicity at the amino site, requiring stronger bases (e.g., LHMDS) for coupling .

- Conformational Flexibility : Chair conformations of cyclohexane rings stabilize transition states in cyclization steps .

Q. Data Contradiction Analysis Table

| Issue | Conflicting Reports | Resolution Strategy |

|---|---|---|

| Reduction Efficiency | Fe vs. catalytic H₂ | Fe is cost-effective; H₂ offers higher purity . |

| Solvent for Coupling | THF vs. toluene | Toluene preferred for Pd-catalyzed systems . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.